molecular formula C11H21NO3 B136564 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 224309-64-2

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No.: B136564
CAS No.: 224309-64-2
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
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Description

Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxycyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

Tert-butyl (4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (4-hydroxycyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .

Comparison with Similar Compounds

Tert-butyl (4-hydroxycyclohexyl)carbamate can be compared with other similar compounds such as:

Biological Activity

Tert-butyl (4-hydroxycyclohexyl)carbamate, with the chemical formula C₁₁H₂₁N₁O₃ and a molecular weight of 215.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a tert-butyl group, a hydroxyl group, and a cyclohexyl moiety. The presence of the hydroxyl group is significant as it imparts specific chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the modification of its structure to yield derivatives with distinct properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or activator , modulating various enzymatic pathways and signal transduction processes. This modulation can influence cellular responses, potentially leading to therapeutic applications in drug design.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes critical for metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways involved in various physiological processes.

Biological Activity and Case Studies

Research has indicated that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer effects. Below are summarized findings from notable studies:

Study Findings
Study on enzyme inhibitionDemonstrated that the compound inhibits specific enzymes involved in inflammatory responses.
Cancer cell line assaysExhibited growth inhibition in several cancer cell lines, indicating potential anticancer properties .
In vivo modelsShowed promise in reducing tumor growth in animal models when administered at specific dosages .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related compounds:

Compound Name Structural Features Unique Aspects
Tert-butyl (4-oxocyclohexyl)carbamateContains a ketone instead of a hydroxyl groupDifferent reactivity due to ketone presence
Tert-butyl (3-hydroxycyclohexyl)carbamateHydroxyl group on a different carbonAltered steric effects impacting reactivity
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamateStereochemistry variation at cyclopentaneDistinct stereochemical properties

Properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate (2.43 g, 9.44 mmol, 1.00 equiv), methanol (30 mL) and potassium carbonate (2 g, 14.37 mmol, 1.50 equiv) was stirred overnight at 25° C. The resulting mixture was concentrated under vacuum. Water (50 mL) was added and the resulting solution was extracted with 3×70 mL of dichloromethane. The organic layers were combined and washed with 2×200 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.19 g of crude tert-butyl N-(4-hydroxycyclohexyl)carbamate as yellow oil.
Name
4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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